molecular formula C18H20N2O B2954588 1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole CAS No. 637745-39-2

1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole

Cat. No. B2954588
M. Wt: 280.371
InChI Key: KQCNUAXPDAEWNW-UHFFFAOYSA-N
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Description

Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . In chemistry, it is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution . Many natural products, especially alkaloids, contain the imidazole ring .


Synthesis Analysis

Imidazole-based compounds can be synthesized through various methods. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed . In the presence of ketenimines and tBuONa, 1,4,5-trisubstituted imidazoles were obtained .


Molecular Structure Analysis

The molecular structure of imidazole-based compounds is quite interesting. For example, the crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate were reported . At 100 K, the butyl chain of one cation adopts a TT (trans–trans) conformation and the other cation adopts a G′G′ (gauche–gauche) conformation .


Chemical Reactions Analysis

Imidazole-based compounds can undergo various chemical reactions. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed . In the presence of ketenimines and tBuONa, 1,4,5-trisubstituted imidazoles were obtained .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It is classified as aromatic because it meets the criteria for aromaticity . The influence of the type of anion in imidazolium ionic liquids on its thermal stability has been explored .

Scientific Research Applications

Structural and Theoretical Analysis

  • N-Butyl-1H-Benzimidazole Study : This compound, closely related to the requested chemical, has shown significant promise in various fields. Benzimidazoles are noted for their biological activity, including antiviral, antimicrobial, and antitumor properties. This study delved into the structural and electronic properties of N-Butyl-1H-benzimidazole, exploring its molecular parameters, non-covalent interactions, and various theoretical calculations to understand its characteristics better. The research emphasized the molecular electrostatic potential, Fukui functions, and frontier molecular orbitals, presenting a comprehensive understanding of the molecule's properties. Furthermore, spectroscopic investigations, including UV-Vis absorption and natural bond orbital analysis, provided insights into the electronic and optical properties of the compound (Kazachenko et al., 2022).

Sensory Applications

  • Fluorescent Chemosensors : Imidazole derivatives have been used to develop luminescent sensors for the detection of specific ions. For instance, certain imidazole-based compounds were identified as reversible sensors for cyanide and mercury ions, with promising detection limits and the ability to detect these ions through fluorescence quenching and metal-assisted elimination. These findings highlight the potential of imidazole derivatives in environmental monitoring and safety applications (Emandi et al., 2018).

Electronic and Optical Applications

  • Organic Light-Emitting Diodes (OLEDs) : Imidazole derivatives have found applications in the development of materials for OLEDs. For example, certain derivatives were synthesized and utilized for highly efficient blue light-emitting devices. These compounds exhibited strong blue emissions in solutions and were used in vacuum-processed doped devices, demonstrating notable electroluminescence performance, brightness, and efficiency. This research opens up new avenues for the use of imidazole derivatives in advanced electronic and display technologies (Yang et al., 2021).

  • Solar Cell Applications : Specific ionic liquids based on imidazole derivatives have been synthesized and employed as electrolytes for dye-sensitized solar cells. These compounds have shown promising results in generating photocurrent density and photovoltage, indicating their potential in renewable energy technologies (Ramkumar et al., 2014).

Safety And Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

Imidazole and benzimidazole rings are the most important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name

1-[4-(3-methylphenoxy)butyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-15-7-6-8-16(13-15)21-12-5-4-11-20-14-19-17-9-2-3-10-18(17)20/h2-3,6-10,13-14H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCNUAXPDAEWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole

Citations

For This Compound
1
Citations
NS Chandrasekera, T Alling, MA Bailey… - Journal of medicinal …, 2015 - ACS Publications
We conducted an evaluation of the phenoxyalkylbenzimidazole series based on the exemplar 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole for its antitubercular activity. Four …
Number of citations: 41 pubs.acs.org

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